molecular formula C11H12N4O2 B14536858 5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 62348-44-1

5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14536858
CAS No.: 62348-44-1
M. Wt: 232.24 g/mol
InChI Key: AUFKIAOZJVRLRR-UHFFFAOYSA-N
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Description

5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For instance, one method involves heating the reaction mixture to 250°C in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62348-44-1

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-amino-6-(N-methylanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H12N4O2/c1-15(7-5-3-2-4-6-7)9-8(12)10(16)14-11(17)13-9/h2-6H,12H2,1H3,(H2,13,14,16,17)

InChI Key

AUFKIAOZJVRLRR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C(=O)NC(=O)N2)N

Origin of Product

United States

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